3-(Difluoromethoxy)azetidine hydrochloride
Overview
Description
3-(Difluoromethoxy)azetidine hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO and a molecular weight of 159.56 g/mol It is characterized by the presence of a difluoromethoxy group attached to an azetidine ring, which is further stabilized by a hydrochloride salt
Preparation Methods
The synthesis of 3-(Difluoromethoxy)azetidine hydrochloride typically involves the reaction of azetidine with difluoromethoxy reagents under controlled conditions. One common synthetic route includes the reaction of azetidine with difluoromethyl ether in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(Difluoromethoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield azetidine derivatives and difluoromethanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethoxy)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The azetidine ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(Difluoromethoxy)azetidine hydrochloride can be compared with other azetidine derivatives, such as:
3-(Difluoromethyl)azetidine hydrochloride: Similar in structure but with a difluoromethyl group instead of a difluoromethoxy group.
3,3-Difluoroazetidine hydrochloride: Contains two fluorine atoms on the azetidine ring itself.
Properties
IUPAC Name |
3-(difluoromethoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)8-3-1-7-2-3;/h3-4,7H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIKFEDNGUTEFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619991-11-5 | |
Record name | 3-(difluoromethoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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